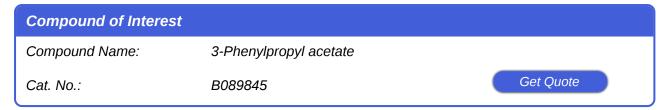


3-Phenylpropyl Acetate: A Comprehensive Safety and Handling Guide for Researchers

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An In-depth Technical Review of Safety Data and Experimental Protocols

This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for **3-Phenylpropyl acetate** (CAS No. 122-72-5). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information, including physical and chemical properties, toxicological data, and handling procedures. Furthermore, it details the methodologies for key toxicological experiments and presents a logical workflow for safe handling and emergency response.

Core Safety and Property Data of 3-Phenylpropyl Acetate

The following tables summarize the key quantitative data for **3-Phenylpropyl acetate**, offering a clear and concise reference for laboratory and research settings.

Physical and Chemical Properties



Property	Value	Reference
Molecular Formula	C11H14O2	[1][2][3][4][5]
Molecular Weight	178.23 g/mol	[2][4][5]
Appearance	Clear, colorless liquid	[1][3][4]
Odor	Floral, spicy	[1][6]
Boiling Point	244 - 245 °C	[1][2][6][7]
Density	1.012 g/mL at 25 °C	[2][6][8]
Refractive Index	1.494 - 1.498 at 20 °C	[1][2]
Flash Point	>100 °C (>212 °F)	[9]
Solubility	Insoluble in water; soluble in oils.	[1][3]
Vapor Pressure	<0.01 hPa at 20 °C	[7]

Toxicological Data

Test	Result	Species	Reference
LD50 Oral	4700 mg/kg	Rat	[5][7][10]
LD50 Dermal	>5000 mg/kg	Rabbit	[10]
Skin Irritation	No irritant effect	[10]	
Eye Irritation	No irritating effect	[10]	
Sensitization	No sensitizing effects known	[10]	_

Regulatory and Safety Classifications



Classification System	Rating	Description	Reference
GHS Classification	Not classified	The substance is not classified according to the Globally Harmonized System.	[10]
NFPA Rating	Health: 0, Fire: 1, Reactivity: 0	[10]	
HMIS Rating	Health: 1, Fire: 1, Reactivity: 0	[10]	
WGK (Water Hazard Class)	WGK 2: Obviously hazardous to water	[5][11]	-

Experimental Protocols for Toxicological Assessment

The toxicological data presented in this guide are derived from standardized experimental protocols. The following sections provide an overview of the methodologies typically employed in these assessments, based on OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of **3-Phenylpropyl acetate** is determined using the Acute Toxic Class Method. This stepwise procedure utilizes a small number of animals at each step to classify the substance based on its toxicity.

Methodology:

- Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
- Housing and Fasting: Animals are housed in appropriate conditions and fasted (food, but not water, withheld overnight) prior to dosing.



- Dose Administration: The substance is administered orally via gavage in a single dose. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).
- Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made shortly after dosing and periodically thereafter.
- Stepwise Procedure: The outcome of the first step (at a given dose) determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality occurs, a higher dose is used.
- Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.

Acute Dermal Toxicity (OECD Guideline 402)

This test assesses the potential adverse effects resulting from a single dermal application of the substance.

Methodology:

- Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.
- Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.
- Dose Application: The test substance is applied uniformly to a defined area of the skin (at least 10% of the body surface area). The application site is then covered with a porous gauze dressing.
- Exposure Duration: The exposure period is typically 24 hours.
- Observation: Animals are observed for signs of toxicity and skin reactions at the application site for at least 14 days.
- Endpoint: The LD50 (the dose causing mortality in 50% of the test animals) is determined, or a limit test is performed at a high dose level to demonstrate low toxicity.



Skin Irritation/Corrosion (OECD Guideline 439 - In Vitro)

To assess skin irritation potential without the use of live animals, in vitro methods using reconstructed human epidermis (RhE) models are employed.

Methodology:

- Test System: A commercially available, validated RhE model is used.
- Application of Substance: The test substance is applied topically to the surface of the RhE tissue.
- Exposure and Post-Incubation: The tissue is exposed to the substance for a defined period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).
- Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.
- Endpoint: The substance is classified as an irritant or non-irritant based on the reduction in tissue viability compared to a negative control.

Eye Irritation/Corrosion (OECD Guideline 492 - In Vitro)

Similar to skin irritation testing, in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are used to evaluate eye irritation potential.

Methodology:

- Test System: A validated RhCE model is utilized.
- Application of Substance: The test substance is applied to the epithelial surface of the RhCE tissue.
- Exposure and Post-Incubation: The tissue is exposed for a specific duration, followed by rinsing and a post-incubation period.
- Viability Assessment: Tissue viability is measured, typically using the MTT assay.

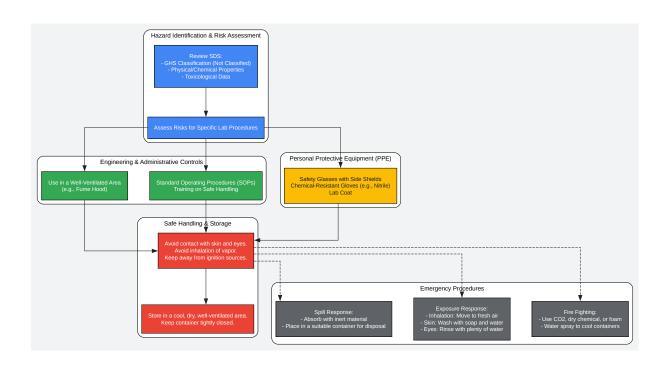


• Endpoint: The substance is classified based on the extent of viability reduction, which indicates its potential to cause eye irritation or serious eye damage.

Safe Handling and Emergency Response Workflow

The following diagram illustrates the logical workflow for the safe handling of **3-Phenylpropyl acetate**, from initial hazard assessment to emergency procedures.





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Caption: Workflow for the safe handling of **3-Phenylpropyl acetate**.



Conclusion

3-Phenylpropyl acetate is a compound with a generally low hazard profile, as indicated by its lack of GHS classification and high LD50 values. However, adherence to standard laboratory safety protocols is essential to minimize any potential risks. This guide provides the necessary data and procedural outlines to support the safe use of **3-Phenylpropyl acetate** in a research and development environment. Researchers should always consult the most current and specific Safety Data Sheet provided by their supplier before handling any chemical.

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- To cite this document: BenchChem. [3-Phenylpropyl Acetate: A Comprehensive Safety and Handling Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



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